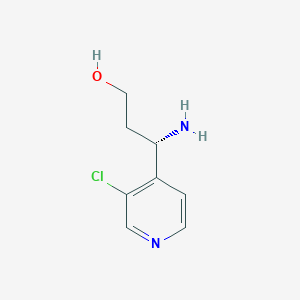

(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL

Descripción

(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is a chiral amino alcohol featuring a 3-chloro-substituted 4-pyridyl group attached to a propanol backbone.

Propiedades

Fórmula molecular |

C8H11ClN2O |

|---|---|

Peso molecular |

186.64 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(3-chloropyridin-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H11ClN2O/c9-7-5-11-3-1-6(7)8(10)2-4-12/h1,3,5,8,12H,2,4,10H2/t8-/m0/s1 |

Clave InChI |

KRZCGGOYAFUDKX-QMMMGPOBSA-N |

SMILES isomérico |

C1=CN=CC(=C1[C@H](CCO)N)Cl |

SMILES canónico |

C1=CN=CC(=C1C(CCO)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

General Multi-Step Organic Synthesis Approach

The synthesis of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-ol typically involves multi-step organic reactions starting from pyridine derivatives and amino alcohol precursors. The key steps include:

- Functionalization of the pyridine ring with chlorine substituents at the 3-position.

- Formation of the chiral center at the 3-position of the propanol chain.

- Introduction of the amino and hydroxyl groups on the propanol backbone.

This approach often requires careful control of stereochemistry to obtain the (3S)-enantiomer with high enantiomeric purity.

Reductive Amination of Corresponding Ketones

One common laboratory-scale synthetic method involves reductive amination of the corresponding 3-(3-chloro(4-pyridyl))propan-1-one intermediate:

- The ketone is reacted with ammonia or a suitable amine source under reducing conditions.

- Reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert the imine intermediate into the amino alcohol.

- Solvents like ethanol or tetrahydrofuran (THF) are employed.

- Reaction temperature is controlled typically between 40–60 °C to optimize yield and stereoselectivity.

This method is favored for its straightforwardness and ability to produce the amino alcohol in good yields with stereochemical control.

Catalytic Hydrogenation

In industrial or scale-up settings, catalytic hydrogenation is employed:

- The 3-(3-chloro(4-pyridyl))propan-1-one is subjected to hydrogenation using metal catalysts such as palladium on carbon (Pd/C).

- High pressure and elevated temperature conditions facilitate efficient reduction to the amino alcohol.

- This method allows for continuous production and scalability.

Enantiomeric Resolution Techniques

Given the chiral nature of the compound, obtaining the (3S)-enantiomer with high optical purity is critical.

Resolution via Chiral Salt Formation

- The racemic mixture of 3-amino-3-(3-chloro(4-pyridyl))propan-1-ol or its derivatives can be converted into diastereomeric salts using chiral amines.

- For example, phthalic anhydride can be used to acylate the racemic alcohol to form a phthalic semiester.

- This intermediate is then resolved by reaction with a chiral amine to form diastereomeric salts.

- These salts can be separated by crystallization or selective precipitation.

- Subsequent hydrolysis regenerates the enantiomerically pure amino alcohol.

This method is well-documented for related compounds and provides a reliable route to enantiomerically pure products.

Asymmetric Synthesis

- Asymmetric catalytic methods employing chiral catalysts or auxiliaries can be used to directly synthesize the (3S)-enantiomer.

- These methods often involve enantioselective addition or reduction steps that establish the stereocenter during the synthesis.

- While less common for this specific compound, asymmetric synthesis can offer advantages in terms of efficiency and avoiding resolution steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reducing agent | Sodium borohydride, Lithium aluminum hydride | Choice affects selectivity and yield |

| Solvent | Ethanol, Tetrahydrofuran (THF) | Polar aprotic solvents preferred |

| Temperature | 40–60 °C | Controlled to optimize stereoselectivity |

| Catalyst (hydrogenation) | Pd/C | Requires hydrogen gas, pressure control |

| pH control | Often neutral to slightly basic | To prevent decomposition of amino alcohol |

| Purification | Column chromatography, recrystallization | Ensures removal of impurities and isomers |

Analytical Characterization During Preparation

To ensure the quality and stereochemical purity of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-ol, the following analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm the structure and substitution pattern. Characteristic signals include aromatic protons (~7.2–7.5 ppm), amino protons (~3.3 ppm), and hydroxyl proton (~4.8 ppm).

- Infrared (IR) Spectroscopy : Identification of N-H and O-H stretching vibrations (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Used for monitoring reaction progress and enantiomeric purity.

- Mass Spectrometry (MS) : Confirms molecular weight and molecular formula (e.g., [M+H]+ ion).

- Optical Rotation Measurements : To verify enantiomeric excess of the (3S)-enantiomer.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Ketone + Ammonia + Reducing agent | Simple, good stereocontrol | May require purification steps |

| Catalytic Hydrogenation | Hydrogenation of ketone with Pd/C catalyst | Scalable, efficient | Requires high pressure equipment |

| Chiral Resolution | Formation of diastereomeric salts | High enantiomeric purity | Additional steps, time-consuming |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries | Direct access to (3S)-enantiomer | May require expensive catalysts |

Research Findings and Practical Considerations

- The preparation of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-ol is well-established through classical organic synthesis routes involving reductive amination and catalytic hydrogenation.

- Enantiomeric purity is critical for biological activity; thus, resolution or asymmetric synthesis is essential.

- Reaction conditions such as temperature, solvent, and reducing agent choice significantly influence yield and stereoselectivity.

- The compound is used as an intermediate in pharmaceutical synthesis, for example, in the preparation of kinase inhibitors, highlighting the importance of scalable and reproducible synthetic methods.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its amino and hydroxyl groups facilitate hydrogen bonding with macromolecules, while the chloropyridyl moiety can engage in hydrophobic interactions. These properties suggest that (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL may act as an enzyme inhibitor or receptor ligand, potentially modulating enzyme activity or receptor binding.

Drug Development

Research indicates that this compound could serve as a lead compound in drug development. Its structural characteristics allow it to be modified into various analogs that may exhibit enhanced biological activities. For instance, structural analogs have shown promise as enzyme inhibitors in different biological pathways.

Organic Synthesis

In organic chemistry, (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes, leading to the development of new compounds with potential therapeutic effects.

Case Study 1: Enzyme Inhibition

Research conducted on the inhibitory effects of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL on specific enzymes has shown promising results. In vitro studies demonstrated that the compound could effectively inhibit certain enzyme activities, suggesting its potential use in treating conditions where these enzymes play a critical role.

Case Study 2: Receptor Binding

Another study focused on the compound's ability to bind to various receptors involved in neurotransmission. The findings indicated that (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL could modulate receptor activity, leading to altered signaling pathways that may be beneficial in neurological disorders.

Mecanismo De Acción

The mechanism of action of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chloropyridyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Chlorinated Aromatic Derivatives

(S)-3-Amino-3-(4-chlorophenyl)-1-propanol

- Structure : Differs by replacing the 3-chloro-4-pyridyl group with a 4-chlorophenyl ring.

- pyridyl (polar, capable of hydrogen bonding via the nitrogen atom). Chlorine Position: 4-chloro on phenyl vs. 3-chloro on pyridyl, altering electronic effects and steric interactions.

- Implications : The pyridyl group in the target compound may enhance binding to biological targets (e.g., kinases or oxidoreductases) through dipole interactions, whereas the phenyl analog likely exhibits higher lipophilicity (logP ~2.5 vs. ~1.2 for the pyridyl variant) .

Diazo Derivatives of 1,3,4-Oxadiazole (3-Chloro Aniline)

- Structure : Features a 3-chloro aniline group linked to a diazo-oxadiazole core.

- Bioactivity: These derivatives demonstrate antioxidant (DPPH radical scavenging) and anticancer (IC₅₀ ~15–25 μM in MCF-7 cells) properties, attributed to the chloro-aniline moiety’s electron-withdrawing effects . In contrast, the target compound’s amino alcohol backbone may favor different mechanisms, such as interfering with cell signaling pathways.

Functional Analogs: Pyridine-Containing Bioactive Compounds

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)

- Structure : Contains a 3-pyridyl group but with a nitrosamine chain.

- Key Differences: The nitrosamine group in NNK is a potent carcinogen, whereas the amino alcohol in the target compound lacks nitroso functionality, likely reducing genotoxicity.

- Bioactivity: NNK induces lung and pancreatic tumors in rats (e.g., 90% incidence at 5.0 ppm) via metabolic activation to DNA-alkylating agents . The target compound’s hydroxyl and amino groups may instead promote detoxification or therapeutic interactions.

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- Structure : Similar to NNK but with a hydroxyl group replacing the ketone.

- Comparison: Both NNAL and the target compound share hydroxyl groups, but NNAL’s nitrosamine group drives carcinogenicity (e.g., 87% lung tumor incidence in rats) . The target compound’s lack of nitrosamines and presence of a chlorine atom could redirect its bioactivity toward non-carcinogenic pathways.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Chloropyridyl vs. Chlorophenyl : The pyridyl group’s polarity may enhance solubility and target engagement compared to phenyl analogs, though phenyl derivatives exhibit higher membrane permeability .

- Anticancer Potential: While diazo-oxadiazoles with chloro-aniline groups show direct anticancer activity, the target compound’s amino alcohol structure may act via apoptosis induction or kinase inhibition, akin to other amino alcohol therapeutics .

- Safety Profile : Unlike NNK/NNAL, the absence of nitrosamines in the target compound suggests a safer profile, though in vivo toxicity studies are needed.

Actividad Biológica

(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11ClN2O

- Molecular Weight : 186.64 g/mol

- Structure : The compound features an amino group, a hydroxyl group, and a chlorinated pyridine ring, which contribute to its biological interactions.

The biological activity of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is primarily attributed to its ability to interact with various biological targets. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds with macromolecules, while the chloropyridyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects .

1. Enzyme Inhibition

Research indicates that (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL may act as an enzyme inhibitor. The specific enzymes targeted and the pathways involved require further investigation, but preliminary studies suggest its potential in modulating metabolic processes.

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests it could effectively inhibit bacterial growth. For instance, compounds sharing structural features have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

3. Anticancer Potential

Initial studies have indicated that (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL might possess anticancer properties. The compound's ability to affect cell viability in cancer cell lines has been observed, although more detailed studies are necessary to establish its efficacy and mechanism in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL with structurally similar compounds reveals its unique potential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL | C8H10ClN2O | Potential enzyme inhibitor |

| (R)-(+)-2-amino-2-(4-chlorophenyl)ethanol | C8H10ClN | Antidepressant properties |

| 2-amino-2-(5-chloropyridin-2-yl)ethanol | C8H10ClN2O | Antimicrobial activity |

The unique chiral configuration and the presence of both an amino and hydroxyl group adjacent to a chlorinated pyridine ring enhance the interaction with targeted biological pathways compared to similar compounds.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

Case Study 2: In Vitro Cancer Cell Viability

In vitro tests on cancer cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls. This highlights its potential role in cancer therapeutics, warranting further exploration into its mechanisms of action and efficacy in vivo .

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL?

Answer: The compound can be synthesized via:

- Nitro Reduction : Reduce a nitro precursor (e.g., 3-(3-chloro(4-pyridyl))-2-nitropropene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) .

- Catalytic Hydrogenation : Employ palladium on carbon (Pd/C) under hydrogen gas pressure for large-scale reduction of nitro intermediates .

- Chiral Resolution : Use enantioselective catalysts (e.g., chiral auxiliaries) to isolate the (3S)-stereoisomer, ensuring high enantiomeric excess (>99% e.e.) .

Q. What purification methods are effective for isolating (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL?

Answer:

Q. How is the compound characterized to confirm its structure and purity?

Answer:

Q. What are the stability considerations for this compound under varying conditions?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in a sealed container at 2–8°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can enantioselective synthesis of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL be optimized?

Answer:

Q. How do computational models aid in predicting the compound’s reactivity or biological interactions?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using Discovery Studio .

- Density Functional Theory (DFT) : Calculate reaction pathways for nitro reduction or substitution reactions .

Q. How can conflicting spectroscopic or chromatographic data be resolved?

Answer:

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous peaks in complex spectra .

Q. What strategies mitigate racemization during synthesis or storage?

Answer:

Q. How is this compound utilized as an intermediate in drug development?

Answer:

- Kinase Inhibitors : Functionalize the amino and hydroxyl groups to create prodrugs targeting ATP-binding pockets .

- Biological Screening : Assess cytotoxicity and binding affinity using in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.